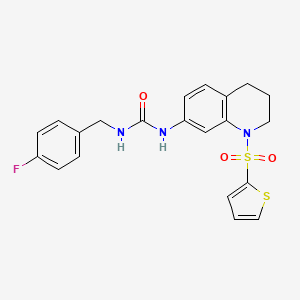

1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)cyclopropanecarboxylic acid followed by the conversion of the resulting carboxamide to the urea derivative. The starting materials include 4-fluorobenzylamine, 1-(thiophen-2-yl)cyclopropanecarboxylic acid, N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), and diethyl ether.Molecular Structure Analysis

The molecular structure of this compound includes a fluorobenzyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group linked together by urea linkages.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)cyclopropanecarboxylic acid to form a carboxamide intermediate, followed by the treatment of this intermediate with TEA to form the urea derivative. The crude product is then purified by recrystallization from diethyl ether.Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Formation of Ureido- or Thioureidooxindoles : Compounds similar to 1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergo reactions to form ureido- or thioureidooxindoles, spiro-oxindoles, and dihydroimidazoquinolones, with notable molecular rearrangements and debenzylations observed in the process (Mrkvička et al., 2011).

Novel Chemosensors for Ureas : Synthesis of phenanthroline-based chemosensors shows the potential of similar compounds in differentiating between neutral ureas and their salts. This highlights the use in analytical chemistry for the analysis of ureas and their salts (Engel et al., 2007).

Development of Antiproliferative Agents : Similar urea derivatives demonstrate potential as antiproliferative agents against various cancer cell lines, indicating a significant role in cancer research and drug development (Perković et al., 2016).

Biochemical Applications

Inhibitory Effects on Human Carbonic Anhydrase : Research into tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, which are structurally similar, shows inhibitory effects on human carbonic anhydrase, an enzyme important in many physiological processes (Çelik et al., 2014).

Anti-acetylcholinesterase Activity : Compounds such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, related to the compound , have been synthesized and assessed for antiacetylcholinesterase activity, crucial in neurodegenerative disease research (Vidaluc et al., 1995).

Synthesis of Novel Anticancer Compounds : Synthesis of tetrandrine derivatives, including urea-substituted compounds, demonstrates significant anticancer activity, providing insights into novel drug development strategies for cancer treatment (Lan et al., 2018).

Development of Novel Metal Organic Cages : The use of N,N'-bis(4-aminobenzyl)urea in the synthesis of tetrahedral metal organic cages showcases the potential of these compounds in material science and nanotechnology (Yi et al., 2012).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c22-17-8-5-15(6-9-17)14-23-21(26)24-18-10-7-16-3-1-11-25(19(16)13-18)30(27,28)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOXRBVDSBZADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2587953.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)

![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)